

Technical Guide: 2,2'-Sulfinyldiethanol – Structural Analysis & Characterization

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Compound of Interest

Compound Name: 2,2'-Sulfinyldiethanol

CAS No.: 3085-45-8

Cat. No.: B1215426

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Executive Summary

2,2'-Sulfinyldiethanol (CAS: 3085-45-8), also known as Thiodiglycol Sulfoxide, is the primary oxidation product of thiodiglycol.[1] Its significance spans two distinct but critical fields: it serves as a versatile polar solvent in organic synthesis and acts as a forensic marker for the degradation of sulfur mustard (HD) under the Chemical Weapons Convention (CWC).

This guide provides a rigorous technical analysis of its molecular geometry, spectroscopic signatures, and validated protocols for synthesis and detection. It is designed for researchers requiring high-fidelity data for structural confirmation and analytical method development.

Part 1: Molecular Architecture & Geometry

Structural Fundamentals

The **2,2'-sulfinyldiethanol** molecule (

) features a hypervalent sulfur atom in a pyramidal geometry, characteristic of sulfoxides. Unlike planar carbonyls, the sulfoxide group (

) possesses a stable configuration with a lone pair of electrons on the sulfur atom, rendering the sulfur center chiral.

- Hybridization: The sulfur atom exhibits approximate hybridization.
- Chirality: While the molecule possesses a chiral center at the sulfur, the synthetic material is typically a racemic mixture ().
- Electronic Character: The bond is highly polarized, often described as a resonance hybrid between a double bond () and a dipolar single bond (). This results in a high dipole moment and significant water solubility.

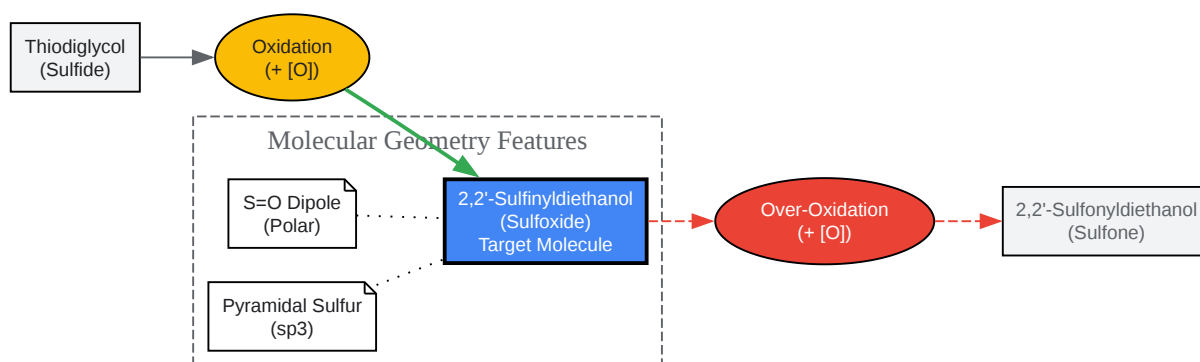
Bond Metrics (Crystallographic & Computational Data)

The following parameters define the spatial arrangement of the molecule in its low-energy conformation.

Parameter	Value (Approx.)	Structural Significance
S=O[2][3] Bond Length	1.48 – 1.50 Å	Indicates significant double-bond character but longer than typical carbonyls.
C-S Bond Length	1.80 – 1.82 Å	Standard single bond length for alkyl-sulfur linkages.
C-S-O Bond Angle	106° – 107°	Pyramidal geometry; deviation from tetrahedral (109.5°) due to lone pair repulsion.
C-S-C Bond Angle	97° – 100°	Compressed angle typical of divalent sulfur compounds.

Visualization: 3D Connectivity & Geometry

The following diagram illustrates the connectivity and the critical oxidation pathway that defines the molecule's existence.



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Caption: Reaction pathway showing the formation of **2,2'-sulfinyldiethanol** and the risk of over-oxidation to the sulfone.

Part 2: Spectroscopic Signature

Accurate identification requires triangulating data from NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR)

The sulfoxide group exerts a deshielding effect on the

-protons and carbons, shifting them downfield relative to the starting sulfide (thiodiglycol).

Nucleus	Signal Assignment	Chemical Shift (, ppm)	Multiplicity	Mechanistic Note
H		3.9 – 4.0	Triplet	Deshielded by electronegative oxygen.
H		2.9 – 3.1	Multiplet	Diagnostic Shift: Distinctly downfield from sulfide precursors (~2.6 ppm).
C		~58.0	-	Typical aliphatic alcohol carbon.
C		~55.0	-	Significant shift due to S=O anisotropy.

Note: Shifts are solvent-dependent (typically reported in

or

). In

, hydroxyl protons exchange and are not observed.

Infrared Spectroscopy (FT-IR)

- S=O Stretch: A strong, characteristic band appears at 1000–1050 cm^{-1} . This is the primary diagnostic peak for sulfoxides.
- O-H Stretch: Broad absorption at 3300–3400 cm^{-1} due to hydrogen bonding.

Mass Spectrometry (EI-MS)

Direct analysis by Electron Impact (EI) often leads to thermal degradation. However, the fragmentation pattern is predictable:

- Molecular Ion (): m/z 138 (often weak).
- Characteristic Loss: m/z 121 (Loss of -OH).
- McLafferty-type Rearrangement: Signals corresponding to bond cleavage alpha to the sulfoxide.

Part 3: Synthesis & Stability

Controlled Oxidation Protocol

Objective: Synthesize **2,2'-sulfinyldiethanol** from thiodiglycol without generating the sulfone byproduct.

Reagents:

- Thiodiglycol (TDG), high purity.
- Hydrogen Peroxide (), 30% w/v aqueous solution.
- Solvent: Water or Glacial Acetic Acid.

Protocol (Self-Validating System):

- Setup: Place 0.1 mol of TDG in a round-bottom flask equipped with a magnetic stirrer and a thermometer. Cool to 0–5°C using an ice bath. Reasoning: Low temperature suppresses the activation energy required for the second oxidation step (sulfoxide sulfone).
- Addition: Add 0.105 mol (5% excess) of dropwise over 60 minutes. Maintain internal temperature below 20°C.

- Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
- Validation (Checkpoint): Test a distinct aliquot with starch-iodide paper.
 - Positive (Blue):[2] Peroxide is present (reaction incomplete or excess added).
 - Negative:[2] Peroxide consumed.
- Quenching: If peroxide remains, destroy excess with a small amount of sodium sulfite.
- Isolation: Remove water under reduced pressure (rotary evaporator, <50°C). The product is a viscous, hygroscopic oil.

Stability & Degradation

- Thermal Instability: Above 160°C, sulfoxides can undergo Pummerer rearrangement or elimination reactions.
- Reduction: In the presence of strong reducing agents, it reverts to thiodiglycol.

Part 4: Analytical Protocols (GC-MS)

Because **2,2'-sulfinyldiethanol** is a non-volatile diol, it cannot be analyzed directly by Gas Chromatography (GC) without derivatization. The hydroxyl groups must be masked to prevent column adsorption and tailing.

Silylation Workflow

Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% TMCS (Trimethylchlorosilane).

Step-by-Step Procedure:

- Sample Prep: Evaporate the aqueous sample to dryness (critical: silylating agents react violently with water).
- Derivatization: Add 100

L of acetonitrile and 100

L of BSTFA/TMCS to the residue.

- Incubation: Heat at 60°C for 30 minutes.
 - Mechanism:[\[2\]](#)[\[4\]](#)[\[5\]](#)

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- Analysis: Inject 1

L into the GC-MS.

GC Parameters:

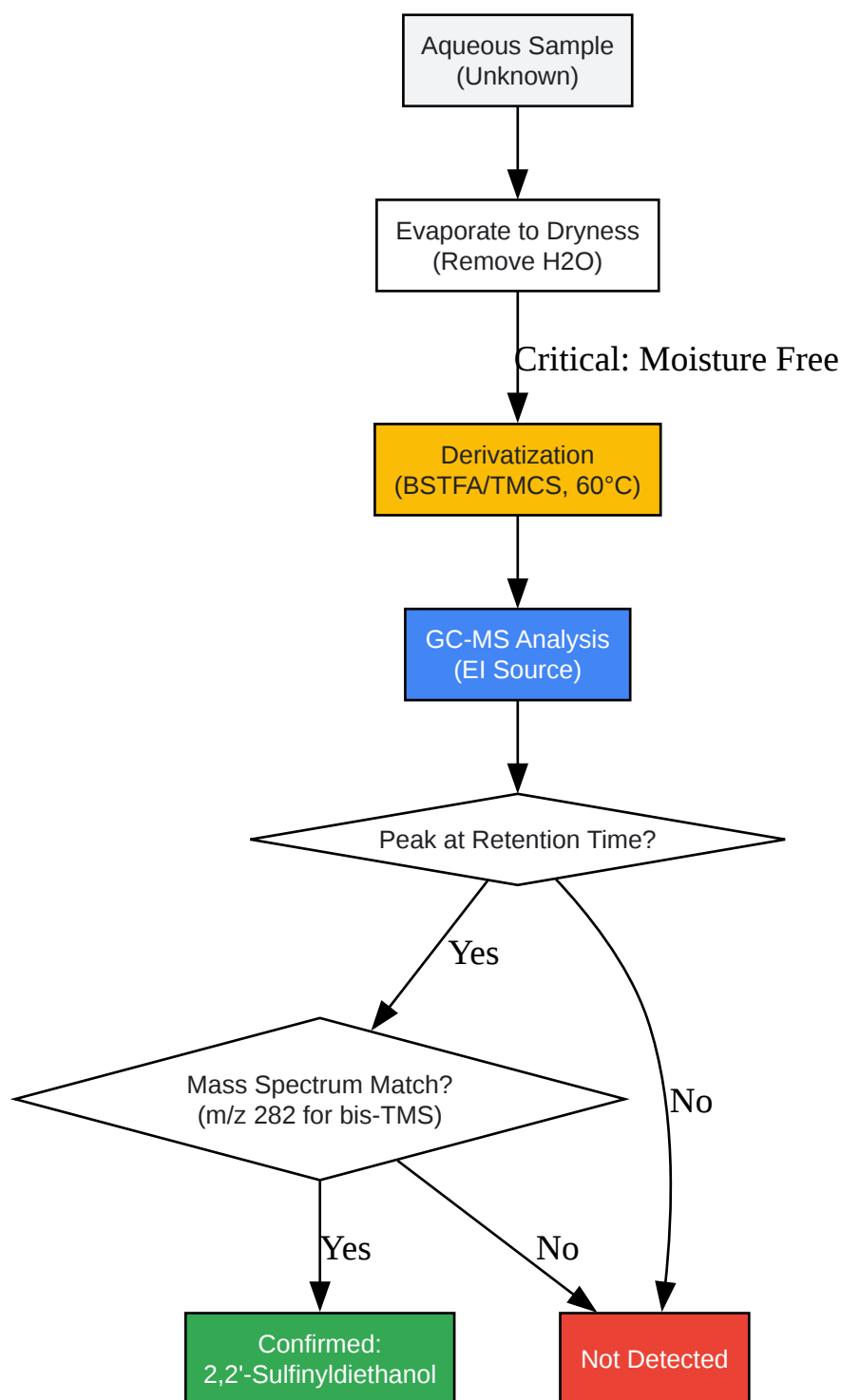
- Column: DB-5MS or equivalent (5% phenyl-methylpolysiloxane).
- Carrier Gas: Helium at 1.0 mL/min.
- Temp Program: 60°C (1 min)

10°C/min

280°C.

Analytical Logic Diagram

The following flowchart details the decision-making process for identifying this compound in complex matrices.



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Caption: Analytical workflow for the detection of **2,2'-sulfinyldiethanol** via GC-MS silylation.

References

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